molecular formula C19H21NO4S2 B254871 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No. B254871
M. Wt: 391.5 g/mol
InChI Key: TZTHMMYDPNOUBY-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid, also known as ATB-346, is a novel drug candidate that has been developed as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used to treat pain and inflammation, but their long-term use is associated with serious side effects such as gastrointestinal bleeding, cardiovascular events, and kidney damage. ATB-346 has been designed to selectively target inflammation while avoiding these adverse effects.

Mechanism of Action

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, this compound selectively targets COX-2, which is primarily responsible for inflammation. This selective inhibition of COX-2 allows this compound to reduce inflammation without causing the side effects associated with traditional NSAIDs.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding associated with traditional NSAIDs. In addition, this compound has been shown to have a positive effect on markers of cardiovascular health, suggesting that it may be a safer alternative to traditional NSAIDs in patients with cardiovascular risk factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid for lab experiments is its selectivity for COX-2, which allows for more targeted studies of inflammation. However, the drug's complex synthesis method and limited availability may make it difficult for some labs to obtain and use.

Future Directions

There are several potential future directions for research on 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid. One area of interest is the drug's potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another area of interest is the drug's potential to reduce the risk of cancer, as COX-2 has been implicated in the development of several types of cancer. Finally, further studies are needed to fully understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves a multi-step process that begins with the reaction of 2-mercaptoacetic acid with 2-allyloxybenzaldehyde to form the thiazolidine ring. This intermediate is then reacted with 5-bromo-2-pentanone to introduce the hexanoic acid side chain. The final step involves the reaction of the resulting compound with potassium carbonate and 2-mercaptoethanol to form the active drug molecule.

Scientific Research Applications

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be highly effective in reducing inflammation and pain, while also demonstrating a favorable safety profile. The drug has also been tested in human clinical trials, where it has shown promising results in reducing pain and inflammation in patients with osteoarthritis.

properties

Molecular Formula

C19H21NO4S2

Molecular Weight

391.5 g/mol

IUPAC Name

6-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-6-5-8-14(15)13-16-18(23)20(19(25)26-16)11-7-3-4-10-17(21)22/h2,5-6,8-9,13H,1,3-4,7,10-12H2,(H,21,22)/b16-13-

InChI Key

TZTHMMYDPNOUBY-SSZFMOIBSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.